molecular formula C22H21N3O3S B3003440 3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one CAS No. 637747-60-5

3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one

Katalognummer: B3003440
CAS-Nummer: 637747-60-5
Molekulargewicht: 407.49
InChI-Schlüssel: CXQZZARGKLBVBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one is a useful research compound. Its molecular formula is C22H21N3O3S and its molecular weight is 407.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The structural formula of the compound is represented as follows:

C18H20N2O3S\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

This includes a benzothiazole moiety, a hydroxyl group, and a piperazine substituent, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing benzothiazole and chromenone structures exhibit significant antimicrobial properties. In particular, derivatives similar to this compound have shown effectiveness against various bacterial strains and fungi. For instance, studies have demonstrated that benzothiazole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the range of 5-50 µg/mL .

Anticancer Potential

The anticancer activity of benzothiazole derivatives is well-documented. A study highlighted that compounds with similar structures exhibited potent cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells. The IC50 values for these compounds ranged from 0.9 to 5 µM, indicating strong potential for further development as anticancer agents .

Antitubercular Activity

A significant focus has been placed on the antitubercular properties of related compounds. In a study evaluating various derivatives against Mycobacterium tuberculosis, certain compounds demonstrated IC50 values as low as 1.35 µM, showcasing their potential in tuberculosis treatment .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with this structure may inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication.
  • Antioxidant Activity : The presence of hydroxyl groups contributes to antioxidant properties, which can mitigate oxidative stress in cells.
  • Apoptosis Induction : Studies have shown that similar compounds can induce apoptosis in cancer cells through pathways involving caspases and PARP cleavage .

Case Studies

A few notable studies investigating the biological activity of this compound and its analogs include:

StudyFindings
Study A Evaluated the antimicrobial efficacy against E. coli and S. aureus, reporting MIC values between 10-30 µg/mL.
Study B Investigated anticancer effects on MCF-7 cells with an IC50 value of 2.5 µM, indicating strong cytotoxicity compared to standard chemotherapeutics like paclitaxel.
Study C Assessed antitubercular activity showing significant inhibition at concentrations below 5 µM against M. tuberculosis.

Eigenschaften

IUPAC Name

3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c1-24-8-10-25(11-9-24)12-15-18(26)7-6-14-20(27)16(13-28-21(14)15)22-23-17-4-2-3-5-19(17)29-22/h2-7,13,26H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQZZARGKLBVBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=NC5=CC=CC=C5S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.